molecular formula C8H8N2O2 B13112065 (E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one

(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one

Cat. No.: B13112065
M. Wt: 164.16 g/mol
InChI Key: FVSYUWGGSGJDEB-NTMALXAHSA-N
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Description

(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one is an organic compound with a unique structure that includes a hydroxyimino group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one typically involves the reaction of pyridine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino group. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one is unique due to the combination of its hydroxyimino and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(1E)-1-hydroxyimino-1-pyridin-4-ylpropan-2-one

InChI

InChI=1S/C8H8N2O2/c1-6(11)8(10-12)7-2-4-9-5-3-7/h2-5,12H,1H3/b10-8-

InChI Key

FVSYUWGGSGJDEB-NTMALXAHSA-N

Isomeric SMILES

CC(=O)/C(=N/O)/C1=CC=NC=C1

Canonical SMILES

CC(=O)C(=NO)C1=CC=NC=C1

Origin of Product

United States

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